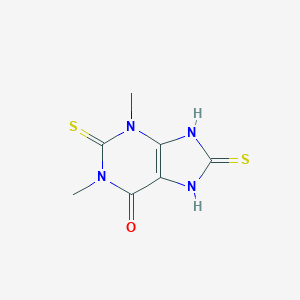

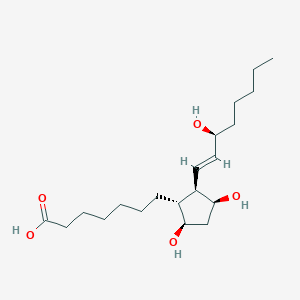

![molecular formula C20H34O5 B159288 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid CAS No. 21562-58-3](/img/structure/B159288.png)

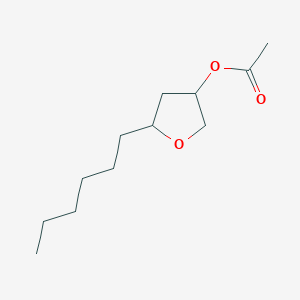

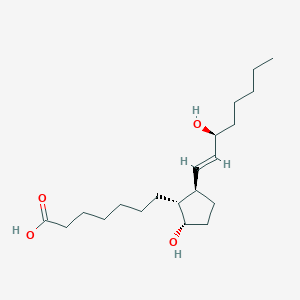

7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid

Übersicht

Beschreibung

Molecular Structure Analysis

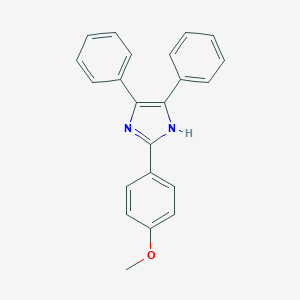

The molecular formula of this compound is C20H36O5 . The IUPAC name is 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid . The compound has a molecular weight of 356.5 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 98 Ų . The compound is covalently bonded and has a complexity of 396 .Wissenschaftliche Forschungsanwendungen

Optical Resolution in Prostaglandin Synthesis

- Esters of racemic forms of related compounds are used in stereoselective hydrolysis by Saccharomyces species, aiding in the synthesis of prostaglandins. This process is critical in the chemical synthesis of F- and E-type prostaglandins (Marsheck & Miyano, 1973).

Inhibition of Cholesterol Biosynthesis

- Compounds structurally similar to the specified acid demonstrate potent inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This suggests their potential role in managing cholesterol-related conditions (Chan et al., 1993).

Antileprosy Properties

- Synthesis of dl-Aleprylic acid, a natural constituent of chaulmoogra oil with antileprosy properties, involves the use of compounds similar to the specified chemical. This synthesis is important for understanding and potentially treating leprosy (Tanaka, 1969).

Synthesis of Prostanoids

- The compound is used in synthesizing prostanoids, a class of bioactive chemical messengers. This synthesis is significant for understanding various physiological processes and developing therapeutic agents (Naora, Ohnuki, & Nakamura, 1988).

Enzyme Inhibition Studies

- Structurally related compounds are used in studying enzyme inhibition, which can provide insights into various biochemical pathways and the development of new drugs (Hoffman et al., 1985).

Novel Chemical Syntheses

- These compounds are integral in the novel syntheses of various bioactive molecules, contributing to the advancement of organic chemistry and medicinal chemistry (Fleming & Ghosh, 1998).

Wirkmechanismus

Mode of Action

Based on its structure, it is likely that the compound interacts with its targets by binding to them, which could trigger a series of biochemical reactions .

Pharmacokinetics

The compound is likely metabolized by the liver and excreted through the kidneys .

Result of Action

Based on its structure, it is likely that the compound could have anti-inflammatory or lipid-lowering effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a lower pH may enhance the compound’s absorption in the stomach, while a higher temperature may increase its metabolic rate .

Eigenschaften

IUPAC Name |

7-[(1R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17?,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-JKHFOPOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)

![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)